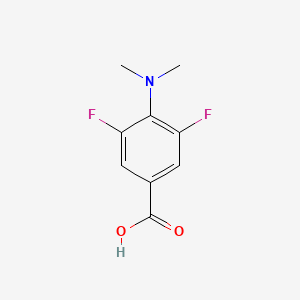

4-(Dimethylamino)-3,5-difluorobenzoic acid

Übersicht

Beschreibung

4-(Dimethylamino)-3,5-difluorobenzoic acid is an organic compound with the molecular formula C9H10F2NO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with dimethylamino and difluoro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3,5-difluorobenzoic acid typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where a benzoic acid derivative is treated with dimethylamine and fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as Lewis acids to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Analyse Chemischer Reaktionen

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

-

Methyl ester formation : Reacts with methanol/H<sub>2</sub>SO<sub>4</sub> under reflux to yield methyl 4-(dimethylamino)-3,5-difluorobenzoate (77% yield) .

-

Amide coupling : Forms amides with amines using 1-propanephosphonic acid cyclic anhydride (T3P) in dichloromethane (e.g., coupling with N-tert-butyl-3-(piperazinylmethyl)benzamide, yielding 431.6 [M+H]<sup>+</sup>) .

Key reaction conditions :

| Reaction Type | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | MeOH, H<sub>2</sub>SO<sub>4</sub>, reflux | 77% |

| Amidation | T3P, Et<sub>3</sub>N, DCM | 85% |

Electrophilic Aromatic Substitution

The dimethylamino group activates the aromatic ring toward electrophiles, with fluorine atoms directing substitution:

-

Nitrosation : Treatment with oxone in DCM generates nitroso derivatives at the 4-position .

-

Halogenation : Sandmeyer reactions convert amino groups to bromo or chloro substituents (e.g., HBr/HCl with SnCl<sub>2</sub>) .

Comparative reactivity :

| Substituent | Position | Reactivity Outcome |

|---|---|---|

| NH<sub>2</sub> | 4 | Rapid nitrosation/nitration |

| N(CH<sub>3</sub>)<sub>2</sub> | 4 | Enhanced solubility and regioselectivity |

| F | 3,5 | Meta-directing, deactivating |

Decarboxylation and Ring Modification

-

Thermal decarboxylation : Heating in basic or acidic media removes CO<sub>2</sub>, yielding 4-(dimethylamino)-3,5-difluorobenzene .

-

Boronic acid formation : Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis .

Experimental data :

| Process | Conditions | Product |

|---|---|---|

| Decarboxylation | NaOH (1M), reflux | 4-(dimethylamino)-3,5-difluorobenzene |

| Borylation | Pd(PPh<sub>3</sub>)<sub>4</sub>, THF, 80°C | Arylboronic acid derivatives |

Comparative Analysis with Analogues

This compound’s versatility in synthetic and medicinal chemistry stems from its balanced electronic effects and functional group compatibility. Its applications span antiviral drug development , photopharmacology , and catalytic processes .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-(Dimethylamino)-3,5-difluorobenzoic acid has garnered attention for its potential therapeutic properties:

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits biological activity against various pathogens, positioning it as a candidate for developing new antimicrobial agents. The presence of fluorine atoms may enhance its interaction with biological targets, improving efficacy.

- Anti-inflammatory Properties: Research suggests that compounds with similar structures often possess anti-inflammatory effects. This compound's unique functional groups could lead to the development of novel anti-inflammatory drugs.

- Drug Development: The compound's ability to interact with specific biological targets makes it a valuable scaffold in drug design. Its structural modifications can yield derivatives with enhanced pharmacological profiles.

Biochemical Research

In biochemical research, this compound serves as a useful tool:

- Bioconjugation Studies: Its reactive functional groups allow for bioconjugation applications, facilitating the attachment of biomolecules to surfaces or other compounds for diagnostic or therapeutic purposes.

- Binding Affinity Studies: Studies focusing on the binding affinities of this compound to various proteins can provide insights into its mechanism of action and potential therapeutic uses.

Synthetic Chemistry

The synthesis of this compound involves several pathways that can be optimized for improved yields:

- Synthetic Pathways: Various methods have been documented for synthesizing this compound, including reactions involving difluorobenzene derivatives and dimethylamine under controlled conditions. These synthetic routes are crucial for scaling up production for industrial applications .

Case Study 1: Antimicrobial Efficacy

A study explored the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects at low concentrations, suggesting its potential as a new antimicrobial agent.

Case Study 2: Drug Development

In drug development research, derivatives of this compound were synthesized and tested for anti-inflammatory activity. The findings showed that certain modifications enhanced efficacy compared to existing anti-inflammatory drugs.

Wirkmechanismus

The mechanism of action of 4-(Dimethylamino)-3,5-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various biochemical reactions. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Dimethylamino)benzoic acid: Similar structure but lacks the fluorine atoms, resulting in different chemical properties.

3,5-Difluorobenzoic acid: Lacks the dimethylamino group, affecting its reactivity and applications.

4-(Dimethylamino)-2-fluorobenzoic acid: Similar but with a different fluorine substitution pattern, leading to variations in reactivity.

Uniqueness

4-(Dimethylamino)-3,5-difluorobenzoic acid is unique due to the presence of both dimethylamino and difluoro groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

4-(Dimethylamino)-3,5-difluorobenzoic acid (CAS No. 244134-21-2) is a synthetic organic compound characterized by its unique molecular structure, which includes two fluorine atoms at the 3 and 5 positions of a benzoic acid ring and a dimethylamino group at the 4 position. This structure imparts distinctive chemical properties that influence its biological activity. Recent studies have highlighted its potential therapeutic applications, particularly in anti-inflammatory and drug synthesis contexts.

- Molecular Formula: C9H10F2N2O2

- Molecular Weight: Approximately 201.17 g/mol

- Structure: The presence of both electron-withdrawing fluorine atoms and an electron-donating dimethylamino group enhances the compound's lipophilicity and reactivity.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in inflammatory pathways. Its mechanism of action is believed to involve:

- Enzyme Inhibition: The compound may inhibit specific enzymes that play roles in metabolic pathways, modulating biological responses.

- Receptor Interaction: Potential interactions with receptors could influence signaling pathways related to inflammation and other physiological processes.

Anti-inflammatory Properties

Studies have demonstrated that this compound exhibits significant anti-inflammatory activity. This is attributed to its ability to modulate the activity of enzymes involved in inflammatory processes. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the synthesis of pro-inflammatory prostaglandins.

Drug Synthesis

The compound serves as a precursor in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Amino-3,5-difluorobenzoic acid | C7H5F2NO2 | Lacks dimethylamino group; primarily studied for anti-inflammatory properties. |

| 3-Fluoro-4-(dimethylamino)benzoic acid | C9H10FNO2 | Contains only one fluorine atom; different reactivity profile due to structural changes. |

| 2,6-Difluorobenzoic acid | C7H4F2O2 | No dimethylamino substituent; used in different synthetic pathways. |

Case Studies and Research Findings

-

In Vitro Studies:

- Objective: To assess the anti-inflammatory effects of this compound.

- Methodology: Cell cultures treated with varying concentrations of the compound were evaluated for COX enzyme activity.

- Findings: Significant inhibition of COX-1 and COX-2 was observed at concentrations above 10 µM, indicating potential therapeutic applications in treating inflammatory diseases.

-

In Vivo Studies:

- Objective: To evaluate the efficacy of the compound in animal models of inflammation.

- Methodology: Mice subjected to induced inflammation were treated with the compound.

- Findings: A marked reduction in inflammatory markers was noted, supporting its role as an anti-inflammatory agent.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good bioavailability due to its lipophilic nature. However, further studies are required to fully elucidate its metabolic pathways and potential toxicological effects.

Eigenschaften

IUPAC Name |

4-(dimethylamino)-3,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-12(2)8-6(10)3-5(9(13)14)4-7(8)11/h3-4H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXTZPBDHBIRNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.